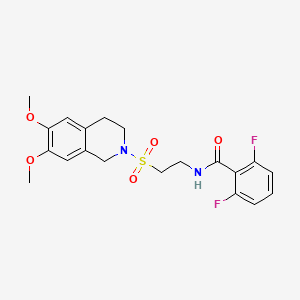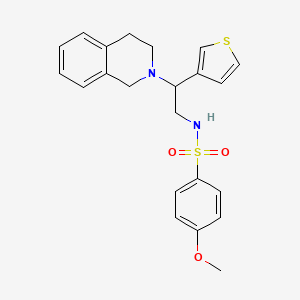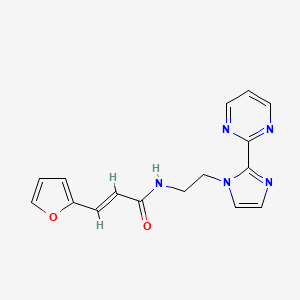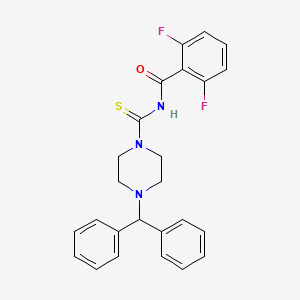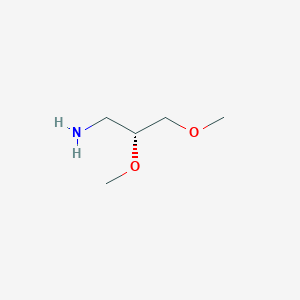![molecular formula C32H33N5O5S B2482815 N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1219386-20-5](/img/structure/B2482815.png)
N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research on compounds with similar complex structures often involves multi-step syntheses. For example, Pérez‐Villanueva et al. (2013) synthesized a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showing antiprotozoal activity, illustrating the intricate synthesis routes possible for compounds with benzimidazole and imidazole rings, which are structurally related to quinazolinone derivatives (Pérez‐Villanueva et al., 2013).
Molecular Structure Analysis
Structural characterization is crucial for understanding the biological activity of complex molecules. Sathyanarayana and Poojary (2021) used various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, to characterize ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a process that is similar to what would be used for the compound (Sathyanarayana & Poojary, 2021).
Chemical Reactions and Properties
Compounds like the one requested can undergo various chemical reactions, including cyclization, as demonstrated by Papadopoulos (1981) in the synthesis of imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, highlighting the reactivity of such complex molecules under different conditions (Papadopoulos, 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for the practical handling of chemical compounds. Although specific data for the requested compound was not found, the synthesis and characterization studies on similar compounds provide insights into the methodologies that can be applied to determine these properties.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are crucial for understanding the compound's utility in various applications. For example, the synthesis and biological evaluation studies by Alagarsamy et al. (2011) on 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones provide an example of how chemical properties are assessed for similar complex molecules (Alagarsamy et al., 2011).
Applications De Recherche Scientifique
Biological Properties and Therapeutic Effects
- The compound exhibits inhibitory effects on brain monoamine oxidase (MAO) activity and shows moderate therapeutic effects against mouse tumors like Ehrlich ascites carcinoma and sarcoma 180. These properties suggest potential applications in neuropharmacology and oncology (Markosyan et al., 2008).
Analgesic and Anti-inflammatory Activities
- Novel derivatives of this compound have been synthesized and investigated for their analgesic and anti-inflammatory activities. Some derivatives, like AS3 and AS2, show potent analgesic and anti-inflammatory effects respectively, with moderate potency compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2011).
Antiprotozoal Activity
- Derivatives of this compound demonstrate strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings indicate potential for developing antiprotozoal drugs (Pérez‐Villanueva et al., 2013).
Antioxidant and Anticancer Activities
- Certain derivatives have shown significant antioxidant and anticancer activities. For instance, some compounds exhibit higher antioxidant activity compared to ascorbic acid and cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antiulcer Agents
- Imidazo[1,2-a]pyridines derivatives, which are structurally related, have been investigated as potential antiulcer agents with cytoprotective properties in ethanol and HCl induced ulcer models (Starrett et al., 1989).
H1-antihistaminic Agents
- A series of derivatives were synthesized and tested for H1-antihistaminic activity, showing significant efficacy in protecting animals from histamine-induced bronchospasm. This suggests potential in developing new classes of antihistamines (Alagarsamy et al., 2009).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O5S/c1-4-27(30(39)34-21-11-9-12-22(18-21)41-2)43-32-36-24-14-7-6-13-23(24)29-35-25(31(40)37(29)32)16-17-28(38)33-19-20-10-5-8-15-26(20)42-3/h5-15,18,25,27H,4,16-17,19H2,1-3H3,(H,33,38)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQORJXKORTVVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

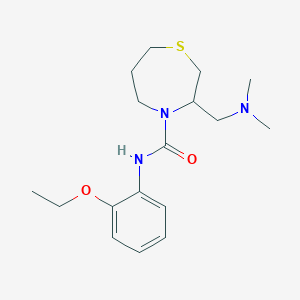
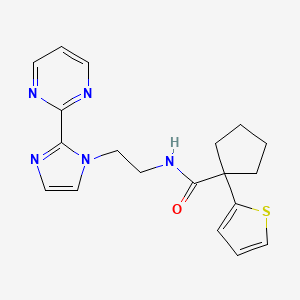
![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)
![Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2482739.png)
![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)
![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)
![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)
